molecular formula C8H15NO2 B1314206 3,3,5,5-Tetramethylmorpholin-2-one CAS No. 90032-83-0

3,3,5,5-Tetramethylmorpholin-2-one

Cat. No.: B1314206
CAS No.: 90032-83-0
M. Wt: 157.21 g/mol
InChI Key: BCBKUYDNRBNODE-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylmorpholin-2-one is a heterocyclic organic compound with the molecular formula C8H15NO2 It is characterized by a morpholine ring substituted with four methyl groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,5,5-Tetramethylmorpholin-2-one can be synthesized through a multicomponent Bargellini reaction. This involves the reaction of amino-alcohol with chloroform and acetone in the presence of sodium hydroxide solution . The resulting product undergoes reduction and cyclization steps to form the final compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 3,3,5,5-Tetramethylmorpholin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield aminodiols and other derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, forming various substituted morpholinones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Aminodiols and other reduced derivatives.

    Substitution: Various substituted morpholinones depending on the nucleophile used.

Scientific Research Applications

3,3,5,5-Tetramethylmorpholin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethylmorpholin-2-one involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, altering their activity and function .

Comparison with Similar Compounds

  • 3,3,5,5-Tetramethylmorpholine
  • 2,2,6,6-Tetramethylpiperidine
  • 2,2-Dimethylmorpholine

Comparison: 3,3,5,5-Tetramethylmorpholin-2-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity under certain conditions, making it a valuable compound in various applications .

Properties

IUPAC Name

3,3,5,5-tetramethylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(2)5-11-6(10)8(3,4)9-7/h9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBKUYDNRBNODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40520818
Record name 3,3,5,5-Tetramethylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90032-83-0
Record name 3,3,5,5-Tetramethylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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